molecular formula C17H21ClN2O4 B2934532 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 899963-05-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2934532
CAS No.: 899963-05-4
M. Wt: 352.82
InChI Key: RTBDENCEKQXTFE-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C17H21ClN2O4 and its molecular weight is 352.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : This research demonstrates the nucleophilic ring-opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These structures are crucial in several classes of bioactive compounds, showcasing the versatility of such spirocyclic and bicyclic systems in synthetic chemistry (Santos et al., 2000).

Regioselective Synthesis of 1,7-dioxaspiro[4.4]nonanes : Through the use of a versatile trimethylenemethane dianion synthon, this study achieved the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes. These compounds are pivotal in generating structures present in a wide array of natural products, highlighting the importance of regioselectivity in organic synthesis (Alonso et al., 2005).

Synthesis and Characterization of Vic-Dioximes Containing the 1,3-Dioxolane Ring : Research on vic-dioxime ligands, including those incorporating the 1,4-dioxaspiro[4.4]non-2-ylmethyl structure, has led to the development of metal complexes with potential applications in coordination chemistry. The synthesis and characterization of these compounds offer insight into the coordination behavior of spirocyclic dioximes with various metal ions (Canpolat & Kaya, 2004).

Synthesis of New Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : This study explores the transformation of certain spirocyclic dicarboxylic acid esters into various carboxylic acids, acyl chlorides, and chloromethyl ketones, showcasing the synthetic versatility of spirocyclic compounds in creating pharmacologically relevant structures (Kuroyan et al., 1995).

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as New Dipeptide Synthons : Demonstrating the utility of spirocyclic compounds in peptide synthesis, this research introduces heterospirocyclic synthons for the production of nonapeptides, indicating their potential in synthesizing complex peptide structures (Suter et al., 2000).

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-13-5-3-12(4-6-13)9-19-15(21)16(22)20-10-14-11-23-17(24-14)7-1-2-8-17/h3-6,14H,1-2,7-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDENCEKQXTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.